SB 204070

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du SB 204070 implique plusieurs étapes, en commençant par la préparation des composés intermédiaires. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle benzodioxane : Cette étape implique la réaction de matières premières appropriées dans des conditions spécifiques pour former la structure benzodioxane.

Introduction des groupes amino et chloro : Ces groupes fonctionnels sont introduits par des réactions de substitution.

Formation de l’ester pipéridinylméthylique : Cette étape implique la réaction de l’intermédiaire benzodioxane avec un dérivé de la pipéridine pour former le produit final.

Les méthodes de production industrielle du this compound ne sont pas largement documentées, car il est principalement utilisé à des fins de recherche.

Analyse Des Réactions Chimiques

SB 204070 subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Le groupe chloro dans le cycle benzodioxane peut être substitué par d’autres nucléophiles dans des conditions appropriées.

Réactions d’oxydation et de réduction : Le groupe amino peut subir une oxydation pour former des dérivés nitroso ou nitro, et une réduction pour former des amines.

Hydrolyse : Le groupe ester peut être hydrolysé en milieu acide ou basique pour former l’acide carboxylique correspondant.

Les réactifs couramment utilisés dans ces réactions comprennent les nucléophiles pour les réactions de substitution, les agents oxydants pour les réactions d’oxydation et les acides ou les bases pour les réactions d’hydrolyse. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique en raison de son antagonisme sélectif du récepteur 5-HT4. Parmi ses applications, citons :

Recherche en neurosciences : Il est utilisé pour étudier le rôle des récepteurs 5-HT4 dans divers processus neurologiques, notamment la mémoire, l’apprentissage et la régulation de l’humeur.

Recherche gastro-intestinale : This compound est utilisé pour étudier le rôle des récepteurs 5-HT4 dans la motilité et la sécrétion gastro-intestinales.

Études pharmacologiques : Il est utilisé pour évaluer les effets de l’antagonisme du récepteur 5-HT4 dans diverses conditions physiologiques et pathologiques.

Applications De Recherche Scientifique

Chemical Profile

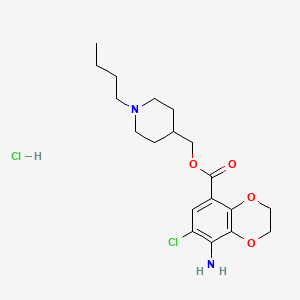

- Chemical Name : 8-Amino-7-chloro-2,3-dihydro-1,4-benzodioxan-5-carboxylic acid, 1'-butyl-4'-piperidinylmethyl ester

- CAS Number : 148688-01-1

- Molecular Formula : C₁₉H₂₄ClN₂O₄

- Purity : ≥98%

- pIC₅₀ : 10.1 (indicating high potency)

Pharmacological Properties

SB 204070 exhibits over 5000-fold selectivity for the 5-HT4 receptor compared to other serotonin receptors (5-HT1A, 5-HT1D, etc.) and various other neurotransmitter receptors .

In Vitro Studies

Research indicates that this compound can significantly affect cholinergically-mediated contractions. At low concentrations (10-100 pM), it shifts the dose-response curve without affecting maximum response. However, at higher concentrations (≥300 pM), it reduces the maximum response to serotonin .

In Vivo Studies

In vivo pharmacological evaluations suggest that this compound exhibits anxiolytic activity , indicating its potential role in treating anxiety disorders. Systemic administration has shown promising results in animal models .

Potential Therapeutic Applications

The unique properties of this compound suggest several potential therapeutic applications:

- Gastrointestinal Disorders : Given its ability to modulate gut motility, this compound may be beneficial in treating conditions like irritable bowel syndrome (IBS) and constipation.

- Anxiety Disorders : The anxiolytic effects observed in animal studies position this compound as a candidate for further investigation in anxiety treatment protocols.

- Neurological Research : Its selective action on the 5-HT4 receptor makes it a valuable tool for studying serotonin's role in various neurological conditions.

Case Study 1: Gastrointestinal Effects

A study evaluated this compound's impact on gastrointestinal motility using isolated guinea pig colon preparations. Results indicated that low concentrations effectively inhibited serotonin-induced contractions, suggesting therapeutic potential for gastrointestinal disorders .

Case Study 2: Anxiolytic Effects

In a controlled trial involving systemic administration of this compound in rodent models, significant reductions in anxiety-like behaviors were observed. This positions this compound as a promising candidate for developing new anxiolytic medications .

Mécanisme D'action

SB 204070 exerce ses effets en se liant sélectivement et en bloquant le récepteur de la sérotonine 5-HT4. Ce récepteur est impliqué dans la modulation de la libération de neurotransmetteurs, de la motilité gastro-intestinale et d’autres processus physiologiques. En bloquant ce récepteur, this compound inhibe les voies de signalisation en aval associées à l’activation du récepteur 5-HT4 .

Comparaison Avec Des Composés Similaires

SB 204070 est unique en raison de sa grande sélectivité et de sa puissance en tant qu’antagoniste du récepteur 5-HT4. Parmi les composés similaires, citons :

RS 67333 : Un autre antagoniste sélectif du récepteur 5-HT4 utilisé dans la recherche.

SB 207266 : Un composé ayant une sélectivité similaire pour le récepteur 5-HT4.

SB 612111 : Un autre antagoniste du récepteur 5-HT4 ayant des propriétés comparables.

Ces composés partagent des mécanismes d’action similaires, mais peuvent différer par leurs propriétés pharmacocinétiques et leurs applications spécifiques en recherche.

Activité Biologique

SB 204070 is a highly selective antagonist of the 5-HT4 receptor, primarily known for its effects on gastrointestinal motility and potential therapeutic applications in various gastrointestinal disorders. This article delves into the biological activity of this compound, summarizing its pharmacological properties, case studies, and relevant research findings.

Pharmacological Profile

This compound exhibits significant potency and selectivity towards the 5-HT4 receptor, as demonstrated in various in vitro and in vivo studies.

- Selectivity : this compound shows over 5000-fold selectivity for the 5-HT4 receptor compared to other serotonin receptors (5-HT1A, 5-HT1D, etc.) and various neurotransmitter receptors, including GABA and dopamine receptors .

- Mechanism of Action : It acts as an antagonist to serotonin (5-HT)-induced contractions in the guinea-pig distal colon. Low concentrations (10-100 pM) shift the concentration-response curve to the right without affecting the maximum response. However, at higher concentrations (300 pM and above), it reduces the maximum response to 5-HT .

Table 1: Summary of Key Pharmacological Studies

Case Studies and Applications

The pharmacological properties of this compound have been explored in several case studies focusing on gastrointestinal disorders:

- Gastrointestinal Motility Disorders : Research indicates that this compound may improve symptoms related to conditions like irritable bowel syndrome (IBS) by modulating gut motility through its action on the 5-HT4 receptor.

- Potential Therapeutic Uses : Its selective antagonism suggests potential applications in treating conditions characterized by excessive serotonergic activity, such as diarrhea-predominant IBS.

Propriétés

IUPAC Name |

(1-butylpiperidin-4-yl)methyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClN2O4.ClH/c1-2-3-6-22-7-4-13(5-8-22)12-26-19(23)14-11-15(20)16(21)18-17(14)24-9-10-25-18;/h11,13H,2-10,12,21H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQGKAOSYSXEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933459 | |

| Record name | SB 204070 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148688-01-1 | |

| Record name | 1,4-Benzodioxin-5-carboxylic acid, 8-amino-7-chloro-2,3-dihydro-, (1-butyl-4-piperidinyl)methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148688-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB 204070A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148688011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB 204070 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-204070A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ39GL43SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: SB 204070 acts as a competitive antagonist at the 5-HT4 receptor. [, ] This means it binds to the receptor and blocks the binding of serotonin (5-HT), the endogenous ligand. By doing so, this compound prevents 5-HT from activating the receptor and triggering downstream signaling pathways. [, ] The specific downstream effects depend on the tissue and physiological context. For instance, in the guinea pig distal colon, this compound inhibits 5-HT-evoked contractions mediated through cholinergic mechanisms. []

A:

- Full Chemical Name: (1-Butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate hydrochloride []

- Molecular Formula: C21H31ClN2O5 . HCl []

- Molecular Weight: 447.4 g/mol (free base) []

A: While specific SAR studies dedicated to this compound were not present in the provided research, information from comparative studies with other antagonists, particularly RS 39604, offer some insights. [] These studies highlight the importance of structural features for high affinity and selectivity towards the 5-HT4 receptor. Subtle modifications likely influence the interaction with the receptor binding site, impacting potency and antagonist properties.

ANone: this compound has shown efficacy in various in vitro and in vivo models:

- In vitro: Demonstrates potent antagonism of 5-HT-induced contractions in isolated tissues such as guinea pig distal colon [] and rat esophagus. []

- In vivo: Effectively inhibits 5-HTP-induced diarrhea in mice. [] Shows long-lasting inhibition of 5-HT-induced tachycardia in anaesthetized vagotomized micropigs. []

A: While comprehensive toxicology data isn't provided in the papers, one study suggests that this compound does not affect colorectal distension-induced increases in arterial pressure in a visceral pain model in rats, indicating that it might not be involved in nociception. [] Further safety and toxicity studies would be needed to draw definitive conclusions.

A: While the papers don't provide a historical timeline, they highlight the significance of this compound as an early, potent, and selective tool for investigating the role of 5-HT4 receptors in various physiological and pathophysiological processes. [, ] This research contributed to the understanding of 5-HT4 receptor involvement in gastrointestinal motility, cardiac function, and other systems.

- What is the significance of the unsurmountable antagonism observed with this compound in certain tissues, and how does it compare to the competitive antagonism observed in others? [, ]

- Could the differences in this compound's effects on cholinergic and non-cholinergic fast synaptic transmission in the guinea pig ileum be attributed to different 5-HT4 receptor isoforms? []

- What are the implications of the findings that 5-HT induces duodenal mucosal bicarbonate secretion via 5-HT4 receptors, and could this mechanism be targeted therapeutically? []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.